1-(2,5-Difluorophenyl)ethane-1-sulfonyl chloride
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Overview
Description
1-(2,5-Difluorophenyl)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further substituted with a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,5-difluorobenzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include maintaining a low temperature to control the reactivity and yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine (TEA) to neutralize the hydrogen chloride (HCl) byproduct.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
1-(2,5-Difluorophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the preparation of sulfonamide-based ligands and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic sulfonyl chloride group. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, enzymes, or other substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
- 1-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride
- 1-(3,5-Difluorophenyl)ethane-1-sulfonyl chloride
Uniqueness
1-(2,5-Difluorophenyl)ethane-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. The presence of fluorine atoms can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Properties
Molecular Formula |
C8H7ClF2O2S |
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Molecular Weight |
240.66 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O2S/c1-5(14(9,12)13)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |
InChI Key |
SFOMIMQXDLFBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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